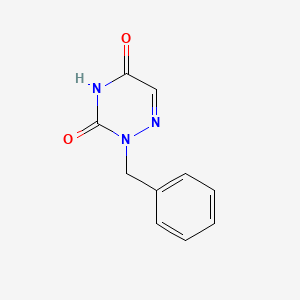

2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione

CAS No.: 5991-46-8

Cat. No.: VC10935110

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5991-46-8 |

|---|---|

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | 2-benzyl-1,2,4-triazine-3,5-dione |

| Standard InChI | InChI=1S/C10H9N3O2/c14-9-6-11-13(10(15)12-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15) |

| Standard InChI Key | ODZYNEQCDJBCAX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C(=O)NC(=O)C=N2 |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)NC(=O)C=N2 |

Introduction

Chemical Identity and Structural Overview

Molecular and Structural Characteristics

The compound 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 61958-71-2) has the molecular formula and a molecular weight of 279.293 g/mol . Its structure consists of a 1,2,4-triazine ring substituted at the N-2 position with a benzhydryl group (diphenylmethyl), while positions 3 and 5 are occupied by ketone functionalities (Figure 1) . The benzhydryl moiety introduces steric bulk, influencing the compound’s reactivity and crystallinity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.293 g/mol |

| Exact Mass | 279.101 g/mol |

| Topological Polar Surface Area (TPSA) | 68.01 Ų |

| LogP (Partition Coefficient) | 1.98 |

Synthesis and Reaction Optimization

Synthetic Routes

The synthesis of triazine derivatives often begins with 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil) as a precursor. In a study by Novacek et al., benzylation of 6-azauracil was achieved using benzyl bromide and potassium carbonate in dry acetone under 18-crown-6-ether catalysis . While this method primarily yielded 4-benzyl and 2,4-dibenzyl derivatives, analogous strategies can be extrapolated to synthesize the 2-benzyl isomer.

Reaction Conditions and Regioselectivity

The regioselectivity of benzylation is influenced by reaction temperature and stoichiometry. For example:

-

Room-temperature reactions (16 hours) favor mono-benzylation at the N-4 position .

-

Reflux conditions (6 hours) promote di-benzylation at N-2 and N-4 positions .

Adjusting the molar ratio of benzyl bromide to 6-azauracil and employing phase-transfer catalysts like 18-crown-6-ether enhances reaction efficiency.

Structural Elucidation and Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns. For the structurally related 4-benzyl derivative, -NMR revealed methylene protons of the benzyl group at δ 5.07 ppm, with coupling to carbonyl carbons (C-3 and C-5) observed in gHMBC experiments . Similarly, -NMR confirmed carbonyl resonances at δ 149.35 ppm (C-3) and δ 155.86 ppm (C-5) .

X-ray Crystallography

Single-crystal X-ray diffraction of the 2,4-dibenzyl analog (CHNO) revealed a planar triazine ring with bond lengths indicative of electron delocalization . Key observations include:

-

Shortened carbonyl bonds (: 1.211–1.240 Å) due to electron-withdrawing nitrogen atoms .

-

Dihedral angles between the triazine ring and benzyl groups, highlighting steric interactions .

Physicochemical and Computational Properties

Solubility and Stability

The compound’s LogP value of 1.98 suggests moderate lipophilicity, favoring solubility in organic solvents like chloroform and acetone . Stability under ambient conditions remains uncharacterized, though analogous triazine derivatives are prone to hydrolysis under acidic or basic conditions.

Computational Predictions

Density functional theory (DFT) calculations predict a planar triazine core with partial double-bond character in the N–C bonds. The benzhydryl group adopts a conformation perpendicular to the ring, minimizing steric strain.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume